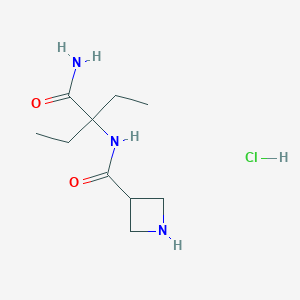

2-(Azetidin-3-ylformamido)-2-ethylbutanamide hydrochloride

描述

Conformational Flexibility

The azetidine ring exhibits dynamic behavior due to ring strain and substituent interactions:

Comparative Crystallographic Data

Related azetidine derivatives (e.g., bicyclic azetidinones) reveal common packing motifs:

- Hydrogen Bonding : Amide groups participate in intermolecular hydrogen bonds, forming extended networks.

- Molecular Packing : Planar β-lactam rings (if present) align to maximize van der Waals interactions, though this compound lacks such a feature.

Spectroscopic Profiling (NMR, IR, MS)

Spectroscopic characterization is essential for confirming molecular identity and functional group presence.

Nuclear Magnetic Resonance (NMR)

1H NMR (hypothetical, based on analogous compounds):

- Azetidine Protons : Split into multiplets (δ 3.5–4.5 ppm) due to coupling with adjacent protons.

- Ethylbutanamide Chain : Peaks for methyl (δ 1.0–1.5 ppm), methylene (δ 1.5–2.0 ppm), and amide NH (δ 7.0–8.0 ppm).

- Formamido Protons : Absent due to rapid exchange in D2O, but observable in non-deuterated solvents as a broad singlet (δ 7.5–8.5 ppm).

13C NMR (hypothetical):

Infrared Spectroscopy (IR)

Mass Spectrometry (MS)

- Molecular Ion Peak : Observed at m/z 249.74 [M+H]+ (hydrochloride salt).

- Fragmentation Pathways :

Comparative Analysis with Related Azetidine Derivatives

This compound shares structural motifs with other azetidine derivatives but differs in functionalization and biological roles.

Table 2: Structural Comparison

Key Differences

Functional Groups :

Ring Strain and Reactivity :

属性

IUPAC Name |

N-(3-carbamoylpentan-3-yl)azetidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O2.ClH/c1-3-10(4-2,9(11)15)13-8(14)7-5-12-6-7;/h7,12H,3-6H2,1-2H3,(H2,11,15)(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFUBNUIIBQGDOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(=O)N)NC(=O)C1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Azetidine Ring Formation and Functionalization

Starting Material: Azetidine-3-carboxylic acid or its derivatives serve as the primary building blocks for the azetidine ring system.

Protection Steps: The nitrogen atom of azetidine is often protected with tert-butoxycarbonyl (Boc) groups to prevent side reactions during subsequent functionalization.

Reduction and Esterification: Reduction of azetidine-3-carboxylic acid derivatives using hydride reagents such as sodium triacetoxyborohydride, Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride), lithium aluminum hydride (LAH), or sodium borohydride is employed to convert carboxylic acid groups to alcohols or amines as intermediates.

Sulfonylation and Halogenation: Hydroxymethyl azetidine intermediates are converted into sulfonate esters (e.g., mesylates or tosylates) using sulfonylation reagents like para-toluenesulfonyl chloride or trifluoromethanesulfonic anhydride in the presence of amine bases such as triethylamine or diisopropylethylamine.

Nucleophilic Substitution: The sulfonate esters undergo nucleophilic substitution with fluoride sources (e.g., tetra-butylammonium fluoride or hydrogen fluoride/trimethylamine) or cyanide ions to introduce fluoromethyl or nitrile groups, which are further transformed into the required amide functionalities.

Amide Bond Formation

The key amide linkage in 2-(Azetidin-3-ylformamido)-2-ethylbutanamide hydrochloride is formed by coupling the azetidine-3-yl amine with 2-ethylbutanamide derivatives.

Amide bond formation typically employs coupling reagents or direct condensation under controlled pH and temperature conditions to ensure high yield and purity.

The hydrochloride salt form is generated by treatment with hydrochloric acid or related acidic reagents such as para-toluenesulfonic acid or trifluoroacetic acid to protonate the amine groups, improving compound stability and solubility.

Industrial Scale Considerations

Industrial synthesis leverages continuous flow reactors to improve reaction control, scalability, and safety, especially for steps involving hazardous reagents like hydrides and fluorinating agents.

Optimization of reaction parameters such as temperature (commonly 5–25 °C), solvent choice (e.g., methanol, tetrahydrofuran), and stoichiometry of reagents is critical to maximize yield and minimize impurities.

Purification involves aqueous-organic phase separations, pH adjustments (e.g., pH 4–9), and extraction with solvents like dichloromethane to isolate the target compound with high purity.

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Azetidine protection | Boc anhydride, triethylamine, diisopropylethylamine, DBU | Protect azetidine nitrogen to prevent side reactions |

| Reduction | Sodium triacetoxyborohydride, Red-Al, LAH, NaBH4, DIBAL | Convert carboxylic acids to alcohols or amines |

| Sulfonylation | Para-toluenesulfonyl chloride, trifluoromethanesulfonic anhydride | Form sulfonate esters for substitution |

| Nucleophilic substitution | Tetra-butylammonium fluoride, hydrogen fluoride/trimethylamine | Introduce fluoromethyl groups or other substituents |

| Amide bond formation | Coupling reagents or direct condensation under acidic conditions | Form amide linkage |

| Salt formation | Hydrochloric acid, para-toluenesulfonic acid, trifluoroacetic acid | Generate hydrochloride salt for stability |

| Purification | Aqueous extraction, pH adjustment, organic solvents (DCM, THF) | Isolate and purify final product |

The use of sodium triacetoxyborohydride and Red-Al as hydride sources provides selective reduction with minimal over-reduction or side reactions.

Sulfonylation followed by nucleophilic substitution allows for versatile functional group transformations on the azetidine ring, enabling fine-tuning of chemical properties.

Acidic deprotection and salt formation steps are crucial for obtaining stable, crystalline hydrochloride salts suitable for pharmaceutical applications.

Continuous flow synthesis and optimized reaction parameters have demonstrated improved yields (often exceeding 85%) and reproducibility on scales up to 5000 liters, indicating industrial feasibility.

Gas chromatography and aqueous-organic phase monitoring during synthesis ensure complete conversion of intermediates and minimal impurities.

The preparation of this compound involves a sophisticated sequence of reactions centered on azetidine ring functionalization, reduction, sulfonylation, nucleophilic substitution, and amide bond formation, culminating in hydrochloride salt generation. The strategic use of hydride reducing agents, sulfonylation reagents, and acidic conditions, combined with advanced purification techniques, enables efficient and scalable synthesis suitable for pharmaceutical development. Continuous flow technology and careful reaction optimization further enhance the process's industrial viability.

化学反应分析

Types of Reactions

2-(Azetidin-3-ylformamido)-2-ethylbutanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups attached to the azetidine ring.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce various substituted azetidine derivatives.

科学研究应用

Medicinal Chemistry

- Drug Development : The compound is being investigated as a potential lead for developing new therapeutic agents targeting various diseases. Its structural characteristics may enhance its efficacy and selectivity against specific biological targets.

- Neuropharmacology : Preliminary studies suggest that 2-(Azetidin-3-ylformamido)-2-ethylbutanamide hydrochloride may exhibit neuroprotective properties. Research indicates that it could protect neuronal cells from oxidative stress, which is crucial in neurodegenerative disease models.

- Antimicrobial Activity : The compound has shown promise in preliminary antimicrobial assays, indicating potential effectiveness against certain bacterial strains. This aspect warrants further investigation to explore its utility in treating infections.

Biological Studies

- Mechanism of Action : The compound's interactions at the molecular level are being studied to understand how it modulates enzyme activity and receptor interactions. This research is essential for elucidating its pharmacological effects.

- In Vitro and In Vivo Studies : Various studies have been conducted to evaluate the biological activity of this compound in both cell cultures and animal models. These studies aim to establish a correlation between its chemical structure and biological efficacy.

Industrial Applications

Case Study 1: Neuroprotective Effects

In a study focused on neuroprotection, researchers administered the compound to animal models subjected to oxidative stress. Results indicated significant reductions in neuronal damage, suggesting that the compound may enhance cellular resilience against oxidative insults.

Case Study 2: Antimicrobial Activity

A series of antimicrobial tests were conducted using various concentrations of the compound against selected bacterial strains. Preliminary findings showed that the compound inhibited growth effectively, indicating its potential as an antimicrobial agent.

Case Study 3: Pharmacological Profiling

A comprehensive pharmacological profiling study was performed to assess the interaction of this compound with various neurotransmitter receptors. The results highlighted its potential as a modulator of neurotransmission, paving the way for further exploration in treating neurological disorders.

Data Tables

| Application Area | Description | Research Findings |

|---|---|---|

| Drug Development | Potential lead for new therapeutic agents | Active against specific targets with promising efficacy |

| Neuropharmacology | Neuroprotective properties | Reduced neuronal damage in oxidative stress models |

| Antimicrobial Activity | Effectiveness against bacterial strains | Inhibition observed in preliminary assays |

| Industrial Chemistry | Intermediate for complex organic synthesis | Facilitates development of novel compounds |

作用机制

The mechanism of action of 2-(Azetidin-3-ylformamido)-2-ethylbutanamide hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the compound’s structure .

相似化合物的比较

Comparison with Structurally or Functionally Similar Compounds

Structural and Functional Group Analysis

- A centrally acting opioid analgesic.

- Structurally distinct, featuring a benzene ring fused to a cyclohexene system and a tertiary amine.

- Shares the hydrochloride salt but lacks the azetidine moiety and dual amides.

Metabutoxycaine Hydrochloride (): A local anesthetic with the formula C₁₇H₂₈N₂O₂·HCl (MW 344.88). Contains a benzoate ester and a diethylamino group. Contrasts with the target compound’s amide linkages and azetidine ring.

1-[4-(Bromomethyl)phenyl]pyrrolidine Hydrobromide (): A five-membered pyrrolidine ring derivative. Priced lower (€1,488/500 mg) than the target compound, reflecting differences in synthetic complexity .

- A tricyclic antidepressant with a dibenzothiepine core.

- Highlights the pharmacological diversity of hydrochlorides compared to the target compound’s research-oriented applications.

Physicochemical and Commercial Comparison

- Solubility : The hydrochloride salt in the target compound likely improves water solubility, similar to Tapentadol and Dosulepin hydrochlorides.

- Synthetic Complexity : The azetidine ring’s strain may require specialized synthetic methods, such as those discussed in β-lactam chemistry (e.g., asymmetric synthesis) , contributing to higher costs compared to pyrrolidine derivatives.

Reactivity and Stability

- The azetidine ring’s strain may increase susceptibility to ring-opening reactions compared to five-membered pyrrolidine or six-membered piperidine systems .

- Dual amide groups offer sites for derivatization, contrasting with ester-based compounds like Metabutoxycaine, which are prone to hydrolysis.

Research and Commercial Implications

- Supply Chain : Availability from multiple global suppliers (India, China, USA) ensures accessibility for research, though safety data remains undocumented .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(Azetidin-3-ylformamido)-2-ethylbutanamide hydrochloride?

- Methodological Answer : Synthesis of azetidine-containing compounds often involves coupling azetidine derivatives with activated carboxylic acids or esters. For example, amide bond formation can be achieved using carbodiimide coupling agents (e.g., EDC/HOBt) under anhydrous conditions in dichloromethane or DMF. Reaction pH must be carefully controlled (neutral to slightly acidic) to avoid decomposition of the azetidine ring. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the hydrochloride salt .

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR to confirm the presence of the azetidine ring (e.g., characteristic δ 3.5–4.5 ppm for azetidine protons) and amide bonds.

- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>98% by area normalization).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ for [M+H]) .

Q. What are the stability considerations for long-term storage of this compound?

- Methodological Answer : The hydrochloride salt form enhances stability by reducing hygroscopicity. Store under inert gas (argon) at −20°C in airtight, light-protected containers. Periodic stability testing via HPLC is recommended to monitor degradation (e.g., hydrolysis of the amide bond under humid conditions) .

Advanced Research Questions

Q. How can contradictory bioactivity data in pharmacological studies be resolved?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, incubation time). Systematic approaches include:

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC determination in triplicate).

- Off-Target Screening : Use kinase or receptor panels to rule out nonspecific interactions.

- Data Triangulation : Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. cellular functional assays) .

Q. What strategies optimize yield in multi-step syntheses involving azetidine intermediates?

- Methodological Answer : Key steps include:

- Intermediate Characterization : Use in situ IR or LC-MS to monitor reaction progress and minimize side products.

- Protecting Groups : Temporarily protect reactive azetidine amines (e.g., Boc or Fmoc) during coupling steps.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalysis : Employ Pd-mediated cross-coupling for stereoselective bond formation .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., GPCRs or enzymes). Parameterize the force field for the azetidine ring’s puckering dynamics.

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability.

- Free Energy Calculations : Apply MM-PBSA to estimate binding affinity and validate against experimental IC values .

Notes on Evidence Utilization

- Synthesis and characterization methodologies are inferred from analogous azetidine and amide-containing compounds in , and 16.

- Stability and analytical protocols align with HPLC and storage guidelines in .

- Advanced questions integrate principles of data contradiction ( ) and computational modeling ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。